Cas no 903550-26-5 (1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure
903550-26-5 structure
Product Name:1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No:903550-26-5
MF:C14H23BN2O3
MW:278.155023813248
MDL:MFCD09037501
CID:93198
PubChem ID:11587208
Update Time:2025-10-29

1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-(Tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-boronic acid pinacol ester
    • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
    • 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
    • 1H-Pyrazole,1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-(TETRAHYDROPYRAN-2-YL)-5-(4,4,5,5-TETRAMETH
    • 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (ACI)
    • 1-(Tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-Tetrahydropyran-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • [1-(Tetrahydropyran-2-yl)-1H-pyrazol-5-yl]boronic acid pinacol ester
    • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid, pinacol ester
    • AKOS005259544
    • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester, 97%
    • NS00007825
    • BCP06154
    • SY013204
    • 903550-26-5
    • UF75GHC3A7
    • BBL103878
    • 1-THP-1H-Pyrazolyl-5-boronic acid pinacol ester; 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • HY-W001242
    • AC-27320
    • 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-boronic acid pinacol ester;1-THP-1H-Pyrazolyl-5-boronic acid pinacol ester
    • EC 640-188-7
    • 1-(tetrahydropyran-2-yl)-1 h-pyrazole-5-boronic acid pinacol ester
    • (1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-PYRAZOL-5-YL)BORONIC ACID PINACOL ESTER
    • 1-(tetra-hydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
    • AS-2382
    • 1-(tetrahydro-2 h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • CS-W001242
    • T3215
    • 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-pyrazole
    • PB32685
    • Z1741971446
    • ZZRFDLHBMBHJTI-UHFFFAOYSA-N
    • 1-THP-1H-PYRAZOLYL-5-BORONIC ACID PINACOL ESTER
    • 1H-PYRAZOLE, 1-(TETRAHYDRO-2H-PYRAN-2-YL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • 1-(2-Tetrahydropyranyl)pyrazole-5-boronic Acid Pinacol Ester
    • 2-(1-(2H-3,4,5,6-tetrahydropyran-2-yl)pyrazol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • EN300-212621
    • 1-THP-Pyrazole-5-boronic acid pinacol ester
    • J-503065
    • MFCD09037501
    • SCHEMBL365094
    • 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaboroian-2-yl)-1H-pyrazole
    • STL557688
    • DTXSID60469033
    • MDL: MFCD09037501
    • Inchi: 1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-8-9-16-17(11)12-7-5-6-10-18-12/h8-9,12H,5-7,10H2,1-4H3
    • InChI Key: ZZRFDLHBMBHJTI-UHFFFAOYSA-N
    • SMILES: N1N(C2CCCCO2)C(B2OC(C)(C)C(C)(C)O2)=CC=1

Computed Properties

  • Exact Mass: 278.18000
  • Monoisotopic Mass: 278.1801728 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.5
  • Molecular Weight: 278.16

Experimental Properties

  • Color/Form: No data available
  • Density: 1.16
  • Melting Point: 74.0 to 78.0 deg-C
  • Boiling Point: 413.8±35.0 °C at 760 mmHg
  • Flash Point: 204.1℃
  • Refractive Index: 1.545
  • PSA: 45.51000
  • LogP: 1.88140

1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Security Information

1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -70 °C
1.2 Reagents: Triisopropyl borate ;  -70 °C
1.3 -
1.4 Reagents: Acetic acid
Reference
A facile synthetic route to new pyrazoloisoindolones
Gerard, Anne-Laure; Mahatsekake, Clement; Collot, Valerie; Rault, Sylvain, Tetrahedron Letters, 2007, 48(23), 4123-4126

Production Method 2

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ;  80 °C
1.2 1 h, 80 °C; 1 h, 80 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -50 - -40 °C; 10 min, -50 °C
1.4 Reagents: Triisopropyl borate ;  10 min, -50 - -30 °C; -30 °C → rt
1.5 Reagents: Acetic acid ;  4 h, rt
Reference
A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles
McLaughlin, Mark; Marcantonio, Karen; Chen, Cheng-yi; Davies, Ian W., Journal of Organic Chemistry, 2008, 73(11), 4309-4312

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -70 °C
1.2 Reagents: Triisopropyl borate ;  -70 °C
1.3 -70 °C
1.4 Reagents: Acetic acid ;  -70 °C
Reference
Efficient and simple synthesis of 3-aryl-1H-pyrazoles
Gerard, Anne-Laure; Bouillon, Alexandre; Mahatsekake, Clement; Collot, Valerie; Rault, Sylvain, Tetrahedron Letters, 2006, 47(27), 4665-4669

1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Raw materials

1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Preparation Products

1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:903550-26-5)1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Order Number:A843526
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:00
Price ($):265.0
Email:sales@amadischem.com

1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Related Literature

Additional information on 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Comprehensive Guide to 1-(Oxan-2-yl)-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 903550-26-5): Properties, Applications, and Market Insights

The compound 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 903550-26-5) is a specialized boron-containing heterocyclic compound that has gained significant attention in pharmaceutical and materials science research. This molecule combines the unique properties of a pyrazole ring with a tetramethyl dioxaborolane group, making it particularly valuable for Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by synthetic chemists.

Recent interest in boron-based compounds has surged due to their applications in drug discovery and organic electronics. The 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure offers excellent stability for storage and handling, addressing a common concern among researchers working with boronic acid derivatives. Its tetrahydropyran (oxane) protecting group enhances solubility in organic solvents, a feature often queried in chemical forums.

From a synthetic perspective, this compound serves as a versatile building block for creating complex molecular architectures. The tetramethyl-1,3,2-dioxaborolane moiety protects the reactive boronic acid group while maintaining reactivity in cross-coupling conditions - a balance many chemists search for when designing synthetic routes. Its applications extend to the development of OLED materials and pharmaceutical intermediates, particularly in kinase inhibitor research.

The stability of 903550-26-5 makes it particularly valuable for high-throughput screening applications, a growing area in drug discovery. Unlike many boronic acid derivatives that require anhydrous conditions, this compound's protected form shows remarkable stability to brief air exposure, a property frequently discussed in research papers about air-stable boron reagents.

In material science, the 1H-pyrazole core combined with the dioxaborolane group offers interesting electronic properties for organic semiconductors. Researchers investigating conjugated polymers often search for such boron-containing monomers that can participate in efficient cross-coupling while introducing minimal steric hindrance.

The compound's oxan-2-yl group provides an additional handle for further functionalization, making it a popular choice for combinatorial chemistry approaches. This feature aligns with current trends in fragment-based drug discovery, where modular building blocks are highly valued. The protected boronic ester form also addresses common problems with boronic acid dimerization that many researchers encounter.

From a commercial perspective, 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has seen growing demand in the contract research organization market. Its use in developing PET radiotracers (another frequently searched application) has expanded its utility beyond traditional organic synthesis. The compound's stability profile makes it particularly suitable for international shipping, a practical consideration for global research collaborations.

Recent publications have highlighted the compound's role in developing covalent inhibitors, a hot topic in medicinal chemistry. The boron center can form reversible covalent bonds with biological targets, offering unique advantages in drug design - a concept generating significant discussion in drug discovery forums and academic circles.

Quality control of CAS 903550-26-5 typically involves HPLC analysis and NMR characterization, with particular attention to the boron-11 NMR signal - analytical techniques commonly searched by quality assurance specialists. The compound's well-defined spectroscopic signatures facilitate its identification in complex reaction mixtures.

Looking forward, the applications of 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are expected to expand into bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development, two rapidly growing areas that frequently appear in scientific search trends. Its unique combination of stability and reactivity positions it as a valuable tool for addressing current challenges in chemical biology and targeted protein degradation research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:903550-26-5)1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
A843526
Purity:99%
Quantity:500g
Price ($):265.0
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